4-chloro-N-(6-methyl-3-{[4-(pyrrolidin-1-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(6-methyl-3-{[4-(pyrrolidin-1-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that features a quinoxaline core, a pyrrolidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-methyl-3-{[4-(pyrrolidin-1-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an aryl halide.
Sulfonamide Formation: The final step involves the reaction of the quinoxaline derivative with a sulfonyl chloride in the presence of a base to form the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(6-methyl-3-{[4-(pyrrolidin-1-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
4-chloro-N-(6-methyl-3-{[4-(pyrrolidin-1-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can serve as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Chemistry: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-methyl-3-{[4-(pyrrolidin-1-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, while the pyrrolidine ring may enhance binding affinity to protein targets. The sulfonamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(6-methyl-3-{[4-(morpholin-1-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide
- 4-chloro-N-(6-methyl-3-{[4-(piperidin-1-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide
Uniqueness
The unique combination of the quinoxaline core, pyrrolidine ring, and benzenesulfonamide group in 4-chloro-N-(6-methyl-3-{[4-(pyrrolidin-1-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide provides distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H24ClN5O2S |
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Molecular Weight |
494.0 g/mol |
IUPAC Name |
4-chloro-N-[6-methyl-3-(4-pyrrolidin-1-ylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H24ClN5O2S/c1-17-4-13-22-23(16-17)29-24(27-19-7-9-20(10-8-19)31-14-2-3-15-31)25(28-22)30-34(32,33)21-11-5-18(26)6-12-21/h4-13,16H,2-3,14-15H2,1H3,(H,27,29)(H,28,30) |
InChI Key |
NUAIXFKZKJMPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC=C(C=C3)N4CCCC4)NS(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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